molecular formula C19H22BrN3O2 B11984634 N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine

N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine

Cat. No.: B11984634
M. Wt: 404.3 g/mol
InChI Key: KHFWSJLQSRIXJN-KGENOOAVSA-N
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Description

N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 4-(2-methoxyphenyl)piperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its structural features allow it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

Molecular Formula

C19H22BrN3O2

Molecular Weight

404.3 g/mol

IUPAC Name

(E)-1-(5-bromo-2-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C19H22BrN3O2/c1-24-18-8-7-16(20)13-15(18)14-21-23-11-9-22(10-12-23)17-5-3-4-6-19(17)25-2/h3-8,13-14H,9-12H2,1-2H3/b21-14+

InChI Key

KHFWSJLQSRIXJN-KGENOOAVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/N2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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